Meta- vs. Para-Sulfamoyl Pharmacophore Distinction in NPC1 Upregulator Activity
The meta-sulfamoyl configuration of this compound is a structural determinant for NPC1 interaction, as described in the general patent class of N-[3-(aminosulfonyl)phenyl]-benzamides. The corresponding para-sulfamoyl isomer, 3-propoxy-N-(4-sulfamoylphenyl)benzamide, is catalogued in commercial screening libraries (ChemDiv ID Y207-3507) but no public NPC1 activity data is available for it, preventing a direct quantitative comparison . However, the patent literature explicitly claims the N-[3-(aminosulfonyl)phenyl] subclass for NPC1 upregulation, providing a class-level inference that the meta-isomer is the preferred pharmacophore for this target [1].
| Evidence Dimension | NPC1 pharmacophore structural requirement |
|---|---|
| Target Compound Data | Meta-sulfamoyl (position 3) as specified in patent claims |
| Comparator Or Baseline | 3-propoxy-N-(4-sulfamoylphenyl)benzamide (para isomer; ChemDiv Y207-3507, C₁₆H₁₈N₂O₄S, MW 334.39) – no NPC1 data |
| Quantified Difference | Meta-isomer explicitly claimed in NPC1 patent; para-isomer not claimed |
| Conditions | Patent family: Benzenesulfonamide upregulators of NPC1 (EP3256116A4 / US10239830B2) |
Why This Matters
For groups screening against NPC1, the meta-isomer is the evidence-backed choice; the para-isomer is an untested structural outlier in this context.
- [1] Icahn School of Medicine at Mount Sinai & National Institutes of Health. (2019). Benzenesulfonamide upregulators of NPC1 for Neimann-Pick disease and other lysosomal storage disorders. US Patent US10239830B2; EP3256116A4. View Source
